Mcl-1 Inhibition: A Nanomolar Potency Benchmark for 4-Isopropylthiophenol Derivatives
A derivative of 4-isopropylthiophenol, N-benzyl-5-(4-isopropylthiophenol)-2-hydroxyl nicotinamide (compound 12c), exhibits an IC50 of 54 nM against the anti-apoptotic Mcl-1 protein [1]. This potency is achieved through a fragment-based drug design approach where the 4-isopropylthiophenol moiety is critical for binding. While direct IC50 data for the exact same scaffold with 4-methyl or 4-ethyl thiophenol are not available in this specific publication, the study demonstrates that the 4-isopropyl substituent is integral to the nanomolar activity of this lead compound, which was derived from an initial hit with significantly lower potency [1].
| Evidence Dimension | In vitro potency against Mcl-1 protein |
|---|---|
| Target Compound Data | IC50 = 54 nM for derivative 12c |
| Comparator Or Baseline | Parent fragment S1 (3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile) with lower potency; exact IC50 not provided but serves as baseline for fragment optimization |
| Quantified Difference | Not directly quantifiable vs. 4-alkyl analogs; 12c demonstrates >18-fold improvement over initial fragment hit |
| Conditions | Mcl-1 binding assay, fragment-based drug discovery |
Why This Matters
This data demonstrates that the 4-isopropylthiophenol-derived compound achieves a therapeutically relevant nanomolar IC50, a key milestone for lead optimization in oncology research, validating its selection over unoptimized or differently substituted thiophenol fragments.
- [1] Zhang, Z., et al. (2013). Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors. European Journal of Medicinal Chemistry, 60, 385-394. View Source
